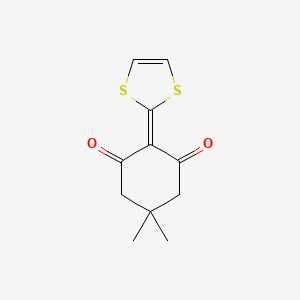
2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexanedione core and a dithiolylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- typically involves the reaction of 1,3-cyclohexanedione with a dithiolylidene precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
科学的研究の応用
1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-4-(1-methylethyl)-
- 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-4-(1-methylpropyl)-
Uniqueness
1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- is unique due to its specific structural features and the presence of the dithiolylidene moiety
特性
CAS番号 |
100670-09-5 |
|---|---|
分子式 |
C11H12O2S2 |
分子量 |
240.3 g/mol |
IUPAC名 |
2-(1,3-dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H12O2S2/c1-11(2)5-7(12)9(8(13)6-11)10-14-3-4-15-10/h3-4H,5-6H2,1-2H3 |
InChIキー |
RFLIZWSLNXFRIC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(=C2SC=CS2)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


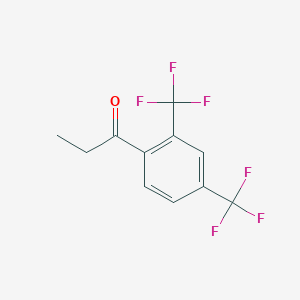

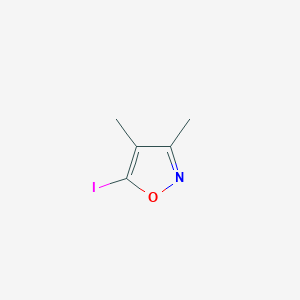
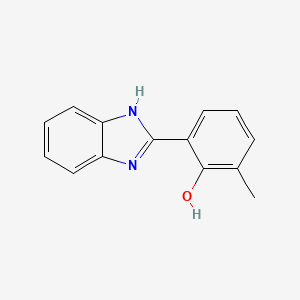
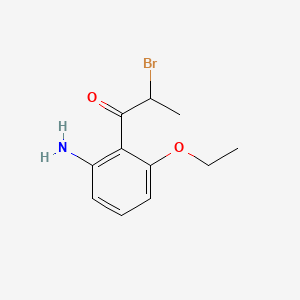
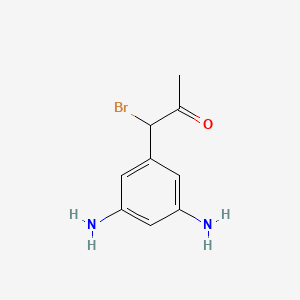

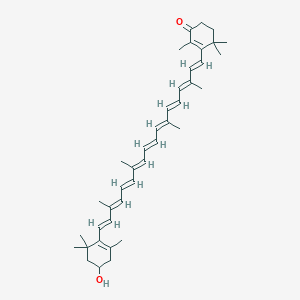
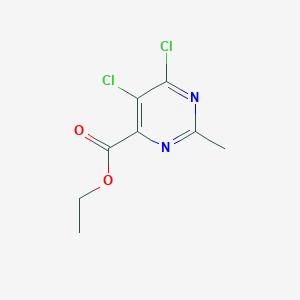

![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)



